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molecular formula C13H9FN2O B8424483 1-(3-Fluorophenyl)-6-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile

1-(3-Fluorophenyl)-6-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile

Cat. No. B8424483
M. Wt: 228.22 g/mol
InChI Key: YTDPQQAPXDFMDT-UHFFFAOYSA-N
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Patent
US08445509B2

Procedure details

A solution (50 mL) of 2-cyano-N-(3-fluorophenyl)acetamide (6.60 g, 37.0 mmol), (3E)-4-methoxybut-3-en-2-one (5.60 g, 56.0 mmol) and 1,4-diazabicyclo[2.2.2]octane (6.20 g, 56.0 mmol) in 2-(2-methoxyethoxy)ethanol was stirred at 120° C. for 12 hr. The reaction solution was divided into two layers with ethyl acetate and water and subjected to extraction (3 times) with ethyl acetate. The organic layer was washed with water and saturated brine, dried over anhydrous magnesium sulfate and filtered. The solvent was evaporated under reduced pressure, and the obtained residue was washed with ethyl acetate and collected by filtration to give the title compound (2.60 g, 31%) as a brown solid.
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
5.6 g
Type
reactant
Reaction Step One
Quantity
6.2 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
31%

Identifiers

REACTION_CXSMILES
[C:1]([CH2:3][C:4]([NH:6][C:7]1[CH:12]=[CH:11][CH:10]=[C:9]([F:13])[CH:8]=1)=[O:5])#[N:2].CO/[CH:16]=[CH:17]/[C:18](=O)[CH3:19].N12CCN(CC1)CC2.C(OCC)(=O)C>COCCOCCO.O>[F:13][C:9]1[CH:8]=[C:7]([N:6]2[C:18]([CH3:19])=[CH:17][CH:16]=[C:3]([C:1]#[N:2])[C:4]2=[O:5])[CH:12]=[CH:11][CH:10]=1

Inputs

Step One
Name
Quantity
50 mL
Type
reactant
Smiles
C(#N)CC(=O)NC1=CC(=CC=C1)F
Name
Quantity
5.6 g
Type
reactant
Smiles
CO/C=C/C(C)=O
Name
Quantity
6.2 g
Type
reactant
Smiles
N12CCN(CC1)CC2
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
COCCOCCO
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)OCC
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
subjected to extraction (3 times) with ethyl acetate
WASH
Type
WASH
Details
The organic layer was washed with water and saturated brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated under reduced pressure
WASH
Type
WASH
Details
the obtained residue was washed with ethyl acetate
FILTRATION
Type
FILTRATION
Details
collected by filtration

Outcomes

Product
Name
Type
product
Smiles
FC=1C=C(C=CC1)N1C(C(=CC=C1C)C#N)=O
Measurements
Type Value Analysis
AMOUNT: MASS 2.6 g
YIELD: PERCENTYIELD 31%
YIELD: CALCULATEDPERCENTYIELD 30.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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